iP300w

Oncology Epigenetics Sarcoma

iP300w is the preferred spiro-hydantoin p300/CBP inhibitor for CIC-DUX4 sarcoma (CDS) and FSHD research, exhibiting a 100-fold potency advantage over related stereoisomers and A-485. Its precisely defined stereochemistry is essential for robust target engagement and suppression of DUX4 transcriptional activity. As the validated warhead for the PROTAC degrader BT-O2C, iP300w also enables selective p300-targeted degradation studies. Choose iP300w to ensure experimental reproducibility and translational relevance in epigenetic oncology and muscular dystrophy programs.

Molecular Formula C29H27F5N6O4
Molecular Weight 618.6 g/mol
Cat. No. B3028336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiP300w
Molecular FormulaC29H27F5N6O4
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O
InChIInChI=1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1
InChIKeySWXCHCQCWFXILM-DAXQEMQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iP300w Procurement Guide: Potent Spiro-Hydantoin p300/CBP Inhibitor for Epigenetic Research and PROTAC Development


iP300w (CAS 1889284-33-6) is a spiro-hydantoin-based small molecule inhibitor of the histone acetyltransferase paralogues p300 (KAT3B) and CBP (CREBBP) [1]. Developed as a research tool compound, iP300w inhibits p300-mediated H3K9 acetylation with an IC50 of 33 nM in HTRF biochemical assays [2]. The compound has demonstrated activity in multiple disease-relevant contexts including facioscapulohumeral muscular dystrophy (FSHD) and CIC-DUX4 sarcoma (CDS), with documented in vivo efficacy in xenograft tumor models [3]. iP300w is also established as a p300-recruiting warhead for heterobifunctional PROTAC degrader synthesis, exemplified by the lead degrader BT-O2C [4].

Why iP300w Cannot Be Interchanged with Other p300/CBP Inhibitors


p300/CBP inhibitors exhibit substantial scaffold-dependent variation in biochemical potency, stereochemical sensitivity, and biological activity that precludes direct substitution. The three principal drug-like scaffolds—spiro-oxazolidinedione (A-485), spiro-hydantoin (iP300w), and aminopyridine (CPI-1612)—demonstrate divergent potency profiles under physiological acetyl-CoA concentrations [1]. Crucially, the stereochemistry of the spiro-hydantoin core in iP300w dictates its biological activity: the iP300w stereoisomer is approximately 100-fold more potent in suppressing CIC-DUX4 transcriptional activity than related stereoisomers bearing alternative configurations at the spirocyclic center [2]. Furthermore, scaffold choice directly impacts downstream applications; iP300w-derived PROTAC degraders (BT-O2C) achieve distinct degradation kinetics and selectivity profiles compared to A-485-derived degraders [3]. Generic substitution without stereochemical verification or scaffold consideration would compromise experimental reproducibility and therapeutic relevance.

Quantitative Differentiation Evidence: iP300w vs. A-485, CPI-1612, and Stereoisomers


iP300w vs. Related Stereoisomers and A-485 in CIC-DUX4 Sarcoma Cell Viability

iP300w exhibits approximately 100-fold greater potency than related spiro-hydantoin stereoisomers and the structurally distinct A-485 inhibitor in suppressing CIC-DUX4 transcriptional activity in CDS cell lines [1]. In NCC-CDS-X1 cells, iP300w achieved sub-micromolar IC50 values for viability reduction, whereas A-485 required substantially higher concentrations to produce comparable effects [2].

Oncology Epigenetics Sarcoma

iP300w vs. A-485 and CPI-1612 Biochemical Potency at Physiological Acetyl-CoA Concentrations

Under physiologically relevant acetyl-CoA concentrations (10 µM), iP300w demonstrates enhanced biochemical potency compared to A-485, with an IC50 approximately 3-fold lower than that of the spiro-oxazolidinedione scaffold [1]. Both iP300w and CPI-1612 exhibit increased potency relative to A-485 under these conditions, highlighting the advantage of the spiro-hydantoin and aminopyridine scaffolds for cellular applications where acetyl-CoA concentrations approach physiological levels [1].

Biochemistry Enzymology Acetyltransferase

iP300w-Derived PROTAC BT-O2C vs. A-485-Derived Degrader: Degradation Kinetics and Selectivity

Heterobifunctional degraders built from the iP300w warhead demonstrate distinct pharmacological properties compared to A-485-derived degraders. The lead iP300w-derived degrader BT-O2C exhibits improved selectivity for p300 over CBP and a faster onset of degradation in HAP1 cells compared to a recently disclosed A-485-based degrader [1]. BT-O2C displays cytotoxicity in CIC-DUX4 sarcoma cell lines with IC50 values of 152-221 nM [1].

PROTAC Targeted Protein Degradation Chemical Biology

iP300w Disease Context Selectivity: CDS Cell Lines vs. Other Cancer Types

iP300w demonstrates disease context-dependent selectivity, reducing viability and inhibiting proliferation of CIC-DUX4 sarcoma (CDS) cells in vitro while showing no activity against pancreatic or colorectal cancer cell lines . This context selectivity contrasts with pan-p300/CBP inhibitors that may exhibit broader anti-proliferative activity across multiple cancer types without the same degree of fusion-oncogene dependence.

Cancer Selectivity Precision Oncology Sarcoma

iP300w Target Gene Suppression in CDS Cells at Low Concentrations

At concentrations as low as 30 nM, iP300w significantly reduces expression of CIC-DUX4 target genes including ETV1, ETV4, and ETV5 in NCC-CDS-X1 cells [1]. This sub-100 nM transcriptional suppression aligns with the compound's biochemical potency and demonstrates robust cellular target engagement at pharmacologically relevant concentrations.

Transcriptional Regulation Target Engagement Sarcoma

Recommended Research and Industrial Applications for iP300w


CIC-DUX4 Sarcoma Preclinical Research and Xenograft Studies

iP300w is the optimal p300/CBP inhibitor for CIC-DUX4 sarcoma (CDS) research due to its 100-fold potency advantage over stereoisomers and A-485 in CDS cell lines [1]. The compound suppresses CIC-DUX4 transcriptional activity, reverses CIC-DUX4-induced acetylation, and prevents growth of established CDS xenograft tumors when delivered in vivo [1]. Researchers studying this aggressive pediatric sarcoma should prioritize iP300w over alternative p300/CBP inhibitors to achieve robust target engagement and reproducible anti-tumor effects.

Facioscapulohumeral Muscular Dystrophy (FSHD) Mechanistic Studies

iP300w inhibits DUX4-mediated cytotoxicity and reverses overexpression of DUX4 target genes in engineered cell lines, FSHD patient-derived myoblasts, and an FSHD animal model [2]. The compound reverses DUX4-induced global histone H3 hyperacetylation, a key pathological mechanism in FSHD [2]. For FSHD researchers investigating DUX4-p300/CBP interactions or screening for therapeutic interventions, iP300w provides validated target engagement with documented in vivo activity in disease-relevant models.

p300-Targeting PROTAC Degrader Development

iP300w serves as the p300-recruiting warhead for the lead PROTAC degrader BT-O2C, which demonstrates improved selectivity and faster onset of degradation compared to A-485-derived degraders [3]. Chemical biologists developing heterobifunctional degraders targeting p300 should procure iP300w as the ligand of choice to access BT-O2C's favorable pharmacological profile, including cytotoxic activity in CDS cell lines (IC50 = 152-221 nM) [3]. The compound's well-characterized binding mode and established synthetic accessibility further support its utility as a PROTAC building block.

Comparative Epigenetic Inhibitor Pharmacology Studies

For researchers conducting head-to-head comparisons of p300/CBP inhibitor scaffolds, iP300w represents the spiro-hydantoin class comparator with documented biochemical potency advantages over A-485 at physiological acetyl-CoA concentrations [4]. The availability of comprehensive comparative pharmacology data across A-485, iP300w, and CPI-1612 [4] enables rigorous experimental design and interpretation of scaffold-dependent differences in cellular histone acetylation inhibition and growth suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for iP300w

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.